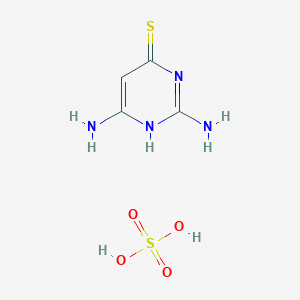

2,4-Diamino-6-mercapto-pyrimidine sulfate

Description

Significance of Pyrimidine (B1678525) Core in Biological Systems and Medicinal Chemistry

The pyrimidine ring is a foundational structure in numerous biologically vital molecules. It forms the core of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. vulcanchem.comchemicalbook.comresearchgate.net This inherent biological role makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with therapeutic potential. chemicalbook.com The presence of two nitrogen atoms in the six-membered aromatic ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. researchgate.netchemicalbook.com Pyrimidine-based compounds have been successfully developed as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. vulcanchem.comchemicalbook.com

The versatility of the pyrimidine nucleus is a key reason for its extensive use in drug discovery. vulcanchem.com Its derivatives are known to act as antimetabolites, interfering with the synthesis of nucleic acids, a mechanism exploited in cancer chemotherapy with drugs like 5-fluorouracil. chemicalbook.comnih.gov Furthermore, the structural framework of pyrimidine is found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), as well as in barbiturates, a class of drugs with sedative-hypnotic properties. chemicalbook.com

Overview of Mercaptopyrimidines in Research

Mercaptopyrimidines, characterized by the presence of a sulfhydryl (-SH) group on the pyrimidine ring, are a significant subclass of pyrimidine derivatives in research. The sulfur atom can exist in two tautomeric forms: the mercapto form (-SH) and the thione form (=S). This tautomerism influences the compound's chemical reactivity and biological interactions. Research has shown that mercaptopyrimidines possess a broad range of biological activities, including antibacterial, antifungal, and antitubercular properties. researchgate.netdundee.ac.uk

The mercapto group is a key functional handle for synthetic modification. For instance, it readily reacts with alkyl halides to form thioethers, allowing for the creation of diverse libraries of compounds for biological screening. mdpi.com A study on 4,6-diamino-2-mercaptopyrimidine (B16073) (DAMP) demonstrated that S-alkylation is a primary reaction pathway, leading to novel derivatives. mdpi.com Furthermore, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine (B11128) receptor, highlighting their potential in developing treatments for conditions where this receptor is implicated. acs.orgresearchgate.net The investigation into mercaptopyrimidine derivatives continues to be an active area of research, with studies exploring their potential as corrosion inhibitors for metals as well. researchgate.net

Historical Context of Diaminopyrimidine Research

The history of diaminopyrimidine research is closely linked to the discovery of antifolates. In the mid-20th century, researchers including George H. Hitchings, a Nobel laureate, synthesized numerous pyrimidine and purine (B94841) analogs as potential nucleic acid antagonists. echemi.com A key discovery was that 2,4-diaminopyrimidines interfered with the utilization of folic acid. echemi.com This led to the identification of dihydrofolate reductase (DHFR) as their specific molecular target. echemi.com

This breakthrough was pivotal because it revealed that targeting DHFR could lead to selective toxicity. The enzyme differs sufficiently between species, allowing for the development of drugs that are effective against microbial pathogens with minimal effects on the human host. This principle led to the development of the antimalarial drug pyrimethamine (B1678524) and the antibacterial agent trimethoprim (B1683648), both of which are 2,4-diaminopyrimidine (B92962) derivatives. echemi.com The synergistic effect observed when combining diaminopyrimidines with sulfonamides, which also target the folate pathway, resulted in highly successful therapeutic agents. echemi.com The research into diaminopyrimidines established a foundation for rational drug design based on targeting specific enzymes in metabolic pathways.

Research Scope and Objectives Pertaining to 2,4-Diamino-6-mercapto-pyrimidine Derivatives

While 2,4-Diamino-6-mercapto-pyrimidine sulfate (B86663) itself is primarily supplied as a chemical intermediate for research and development, its core structure is a valuable scaffold for creating novel bioactive compounds. vulcanchem.comechemi.comcombi-blocks.com The research objectives for its derivatives are diverse and target a range of therapeutic areas.

A significant area of investigation is in the development of novel anti-infective agents. For example, derivatives of the 2,4-diaminopyrimidine core are being designed and synthesized as potential anti-tubercular agents that target the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb). nih.govmdpi.com The goal is to create inhibitors with high selectivity for the Mtb enzyme over the human equivalent to minimize side effects. nih.gov Other studies have explored 2,4-diamino-6-methylpyrimidines for the potential treatment of Chagas' disease, caused by the parasite Trypanosoma cruzi. dundee.ac.uk Research has also indicated that 2,4-Diamino-6-mercaptopyrimidine (B1586275) can inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite. researchgate.net

In the field of oncology and immunology, derivatives of 2,4-diaminopyrimidine are being explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of immune responses. nih.gov The objective of this research is to develop novel cancer immunotherapies that can enhance the body's own immune system to fight tumors. nih.gov The structural versatility of the 2,4-diamino-6-mercaptopyrimidine scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for these various therapeutic targets.

Data Tables

Table 1: Physicochemical Properties of 2,4-Diamino-6-mercaptopyrimidine and its Sulfate Salt

| Property | 2,4-Diamino-6-mercaptopyrimidine | 2,4-Diamino-6-mercapto-pyrimidine sulfate |

| CAS Number | 1004-39-3 | 307496-37-3 |

| Molecular Formula | C₄H₆N₄S | C₄H₈N₄O₄S₂ |

| Molecular Weight | 142.18 g/mol | 240.26 g/mol |

| Appearance | Pale beige to light brown solid | Data not available |

| Melting Point | >280 °C | >300 °C (decomposes) |

| Solubility | Soluble in 1 M NaOH | Data not available |

Data sourced from various chemical supplier safety data sheets. chemicalbook.comechemi.comsigmaaldrich.comamadischem.com

Table 2: Investigated Biological Activities of Selected Diaminopyrimidine Derivatives

| Derivative Class | Target/Application | Key Research Findings | Reference(s) |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines | Anti-tubercular (Mtb-DHFR inhibition) | Compounds identified with good anti-TB activity and significant selectivity. | nih.govmdpi.com |

| 2,4-Diamino-6-methylpyrimidines | Anti-Chagas disease (Trypanosoma cruzi) | Identified as a suitable lead series for further optimization against the parasite. | dundee.ac.uk |

| 2,4-Diaminopyrimidine derivatives | Cancer Immunotherapy (HPK1 inhibition) | Potent inhibitors developed that stimulate T-cell activation markers. | nih.gov |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives | A₃ Adenosine Receptor Antagonists | Resulted in highly potent and selective ligands for the A₃ adenosine receptor. | acs.orgresearchgate.net |

| 2,4-Diamino-6-mercaptopyrimidine | Antimalarial (β-Hematin inhibition) | Demonstrated in vitro inhibition of β-hematin formation. | researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSVUQJNAZQSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584124 | |

| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-96-6, 307496-37-3 | |

| Record name | 4(3H)-Pyrimidinethione, 2,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81012-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2,6-diaminopyrimidine-4(1H)-thione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-mercaptopyrimidine sulfate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,4 Diamino 6 Mercapto Pyrimidine Analogs

General Synthetic Routes to Pyrimidine-Based Thiols

The synthesis of pyrimidine-based thiols, particularly 2,4-diamino-6-mercapto-pyrimidine, is typically achieved through multi-step processes that begin with the construction of a functionalized pyrimidine (B1678525) ring. Key strategies involve condensation and cyclization reactions to form the core structure, followed by nucleophilic substitution to introduce the thiol group.

Condensation Reactions in 2,4-Diaminopyrimidine (B92962) Synthesis

A primary route to the 2,4-diaminopyrimidine scaffold involves the condensation of guanidine (B92328) with a suitable three-carbon electrophile. nih.gov A widely used precursor is 2,4-diamino-6-hydroxypyrimidine (B22253), which is synthesized by reacting guanidine with ethyl cyanoacetate (B8463686). orgsyn.org The reaction is typically performed in the presence of a strong base like sodium ethoxide. orgsyn.org

The general mechanism involves the formation of a dinucleophilic N-C-N moiety from guanidine that attacks the carbonyl and nitrile groups of the dielectrophilic three-carbon component, leading to the formation of the pyrimidine ring with an amino group at position 2. nih.gov Variations of this method utilize other precursors, such as 3,3-diethoxypropionitrile, which also condenses with guanidine hydrochloride to yield 2,4-diaminopyrimidine. google.com Another approach involves the reaction of β-ethoxyacrylonitrile with guanidine. google.com These condensation reactions provide the essential 2,4-diaminopyrimidine core, which can then be further functionalized.

Table 1: Synthesis of 2,4-Diaminopyrimidine Precursors via Condensation

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Guanidine | Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol (B145695), Reflux | 2,4-Diamino-6-hydroxypyrimidine | 80-82% | orgsyn.org |

| Guanidine Nitrate | Ethyl Cyanoacetate | - | 2,4-Diamino-6-hydroxypyrimidine | High Yield | |

| Guanidine Hydrochloride | 3,3-diethoxypropionitrile | - | 2,4-Diaminopyrimidine | - | google.com |

Nucleophilic Substitution Reactions for Thiol Introduction

The introduction of a thiol (mercapto) group at the C-6 position of the 2,4-diaminopyrimidine ring is commonly achieved through a nucleophilic substitution reaction. This process typically requires converting a less reactive group, such as a hydroxyl group, into a better leaving group, like a halogen.

The precursor 2,4-diamino-6-hydroxypyrimidine is first treated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to produce 2,4-diamino-6-chloropyrimidine. googleapis.commdpi.com This chlorination step yields a highly reactive intermediate where the chlorine atom at C-6 is susceptible to displacement by various nucleophiles. bhu.ac.in

The subsequent reaction involves treating the 2,4-diamino-6-chloropyrimidine with a sulfur nucleophile. Reagents such as sodium hydrosulfide (B80085) (NaSH) can be used to displace the chloride ion, thereby introducing the mercapto group at the C-6 position and forming the desired 2,4-diamino-6-mercaptopyrimidine (B1586275). rsc.org This substitution is a key step in the synthesis of the target compound and its derivatives.

Cyclization Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a critical cyclization event. Beyond the condensation of guanidine with linear precursors, other cyclization strategies can be employed to generate the heterocyclic core. mdpi.com One direct method to introduce a thiol group during ring formation is to use thiourea (B124793) instead of guanidine. For example, the reaction of thiourea with ethyl cyanoacetate in the presence of sodium ethylate leads to the formation of 6-amino-2-mercapto-3H-pyrimidin-4-one, a closely related pyrimidine thiol. nih.gov

More general and modern cyclization strategies include copper-catalyzed reactions of ketones with nitriles under basic conditions. mdpi.comorganic-chemistry.org These methods often proceed via pathways involving consecutive C-C and C-N bond formations to construct the pyrimidine ring. mdpi.com Other advanced techniques involve cascade reactions, such as aza-Michael addition followed by intramolecular cyclization and dehydration, to produce highly substituted pyrimidines. organic-chemistry.org While versatile, these routes may require subsequent steps to install the specific 2,4-diamino substitution pattern if not incorporated in the starting materials.

Synthesis of Substituted 2,4-Diamino-6-mercapto-pyrimidine Derivatives

Once the 2,4-diamino-6-mercaptopyrimidine core is synthesized, it serves as a versatile platform for further derivatization. Functionalization can occur at the sulfur atom of the mercapto group or at other positions on the pyrimidine ring.

S-Alkylation and Thioether Formation

The mercapto group at the C-6 position is readily alkylated to form thioethers. This S-alkylation is a common strategy to introduce a variety of substituents and modify the compound's properties. The reaction typically proceeds by treating the sodium salt of the mercaptopyrimidine with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

For instance, the reaction of the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) with n-heptyl chloride at 50°C yields the S-alkylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com This highlights the higher nucleophilicity of the sulfur atom compared to the ring nitrogens or amino groups under these conditions. mdpi.com The use of bis(halo) compounds, such as 1,2-dibromomethane, can lead to the formation of new poly(pyrimidine) structures through bis-alkylation. nih.gov

Table 2: S-Alkylation of Diaminomercaptopyrimidines

| Starting Material | Alkylating Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium salt of 4,6-diamino-2-mercaptopyrimidine | n-Heptyl chloride | DMF, 50°C | 2-(Heptylthio)pyrimidine-4,6-diamine | 67% | mdpi.com |

| 6-Amino-2-mercapto-3H-pyrimidin-4-one | 1,2-Dibromomethane | Zeolite nano-gold catalyst, Reflux | Poly(pyrimidine) derivative | - | nih.gov |

Functionalization at Pyrimidine Ring Positions (e.g., C-5, C-6)

Further modifications can be made to the pyrimidine ring itself, most notably at the C-5 position, which is activated for electrophilic substitution.

Functionalization at the C-5 Position: A common strategy for C-5 functionalization begins with halogenation. For example, 2,4-diamino-6-substituted pyrimidines can be iodinated at the C-5 position using N-iodosuccinimide (NIS) in dry acetonitrile, producing the 5-iodo derivative in high yields (96–98%).

This 5-iodo intermediate is a valuable precursor for introducing a wide array of substituents via cross-coupling reactions. The Suzuki reaction, in particular, is used to form new carbon-carbon bonds by coupling the 5-iodopyrimidine (B189635) with various arylboronic acids. mdpi.com These reactions are typically catalyzed by a palladium complex, such as Pd(dbpf)Cl₂, in the presence of a base like potassium carbonate (K₂CO₃). This allows for the synthesis of a diverse library of 5-aryl-2,4-diaminopyrimidine derivatives. mdpi.com

Table 3: C-5 Functionalization of 2,4-Diaminopyrimidine Derivatives

| Step | Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodination | 2,4-Diamino-6-substituted pyrimidine | N-Iodosuccinimide (NIS) | Dry Acetonitrile | 2,4-Diamino-5-iodo-6-substituted pyrimidine | 96-98% | |

| Suzuki Coupling | 2,4-Diamino-5-iodo-6-substituted pyrimidine | Arylboronic acid, Pd(dbpf)Cl₂, K₂CO₃ | EtOH/Toluene/H₂O, 90°C | 2,4-Diamino-5-aryl-6-substituted pyrimidine | 51-99% |

Functionalization at the C-6 Position: While the target molecule contains a mercapto group at C-6, related synthetic strategies demonstrate the possibility of functionalizing this position. In precursors like 2,4-dichloropyrimidines, the C-6 position can be metalated using a zinc base, allowing for subsequent reactions with electrophiles. nih.govacs.org In the context of 2,4-diamino-6-mercaptopyrimidine, derivatization at C-6 primarily involves reactions of the thiol group itself, as described in the S-alkylation section. Replacement of the mercapto group would require different synthetic approaches, often starting from a 6-halopyrimidine precursor.

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic chemistry for the efficient construction of complex molecules in a single step. nih.gov These reactions are characterized by their speed, simplicity, and ability to generate diverse compound libraries, making them highly valuable in medicinal chemistry. nih.gov The principles of green chemistry, which emphasize waste reduction and environmentally friendly conditions, are often integral to the development of modern MCRs. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of pyrimidine and its fused derivatives. A three-component reaction involving ketones, N,N-dimethylformamide dimethyl acetal, and ammonium (B1175870) acetate (B1210297), promoted by ammonium iodide, provides a metal- and solvent-free route to substituted pyrimidines. organic-chemistry.org Another approach utilizes the reaction of β-dicarbonyl compounds with N-C-N building blocks like guanidines to produce 2-aminopyrimidines. wikipedia.org More advanced, iridium-catalyzed MCRs can assemble pyrimidines from an amidine and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. researchgate.net

For the synthesis of fused systems, such as pyrido[2,3-d]pyrimidines, MCRs offer an efficient pathway. Grinding a mixture of a 6-aminopyrimidine derivative (like 6-aminouracil), an aldehyde, and a ketone in the presence of a catalyst can afford the desired fused products in high yields under solvent-free conditions. acs.org Similarly, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com The transformation of salicylaldehydes, malononitrile dimer, and malonic acid has been shown to produce 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, demonstrating the utility of MCRs in creating complex, biologically relevant scaffolds.

Table 1: Examples of Multi-component Reactions in Pyrimidine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Ketones, NH₄OAc, DMF-DMA | NH₄I | Substituted Pyrimidines | organic-chemistry.org |

| Amidine, Alcohols (up to 3) | Iridium complex | Substituted Pyrimidines | researchgate.net |

| 6-Aminouracil (B15529), Aldehyde, Ketone | Aluminate Sulfonic Acid NPs | Pyrido[2,3-d]pyrimidinones | acs.org |

| Salicylaldehyde, Malononitrile dimer, Malonic acid | DMSO (solvent) | Chromeno[2,3-b]pyridines | |

| Aldehyde, Malononitrile, Benzamidine HCl | Magnetic Fe₃O₄ NPs | Pyrimidine-5-carbonitriles | growingscience.com |

Photochemical Approaches in Complex Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis and modification of heterocyclic compounds, including pyrimidines. wikipedia.org These methods can lead to products that are not easily accessible through traditional thermal reactions.

One notable photochemical reaction is the intramolecular rearrangement of 4-aminopyrimidine (B60600) derivatives. For instance, the ultraviolet irradiation (at 2537 Å) of 2,6-dimethyl-4-aminopyrimidine results in a quantitative rearrangement to form 2-amino-3-cyanopent-2-enimine. cdnsciencepub.com This type of ring-cleavage and rearrangement presents a route to acyclic structures from pyrimidine precursors. cdnsciencepub.comproquest.com

Photochemical methods are also employed in the synthesis of fused pyrimidine systems. A green, metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds has been developed using visible light. researchgate.net This method involves a three-component domino reaction of an aryl aldehyde, malononitrile, and barbituric acid, catalyzed by the photo-excited state of Na₂ eosin (B541160) Y, which acts as a direct hydrogen atom transfer catalyst. researchgate.net

Furthermore, the UV irradiation of pyrimidine in astrophysically relevant ice mixtures has been shown to produce derivatives such as 4(3H)-pyrimidone and the nucleobase uracil, demonstrating the role of photochemistry in the prebiotic synthesis of key biological molecules. wikipedia.org While much of the research on pyrimidine photochemistry focuses on UV-induced DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts, the underlying principles of photo-induced bond formation are relevant to synthetic applications. nih.govnih.gov

Table 2: Photochemical Syntheses Involving Pyrimidine Derivatives

| Starting Material(s) | Conditions | Product(s) | Reference |

|---|---|---|---|

| 2,6-Dimethyl-4-aminopyrimidine | UV irradiation (2537 Å) | 2-Amino-3-cyanopent-2-enimine | cdnsciencepub.com |

| Aryl aldehyde, Malononitrile, Barbituric acid | Visible light, Na₂ eosin Y | Pyrano[2,3-d]pyrimidine | researchgate.net |

| Pyrimidine, H₂O ice | UV photons | 4(3H)-pyrimidone, Uracil | wikipedia.org |

| Cytosine / O-Methylcytosine | UV irradiation in phosphate (B84403) buffer | Ring cleavage products | proquest.com |

Synthesis of Fused Pyrimidine Systems Incorporating Mercapto- and Diamino Moieties

The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a diverse class of compounds with significant chemical and biological interest. Starting from precursors like 2,4-diamino-6-mercaptopyrimidine or its close chemical relatives, various synthetic strategies are employed to construct these fused scaffolds.

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are commonly synthesized from either thiophene or pyrimidine precursors. cdnsciencepub.com A highly relevant route to 2,4-diaminothieno[2,3-d]pyrimidines starts with 2,4-diamino-6-chloropyrimidine-5-carbaldehyde (B12915884). documentsdelivered.com This precursor reacts with ethyl mercaptoacetate (B1236969) in the presence of a base to yield an intermediate that subsequently undergoes intramolecular cyclization to form the ethyl 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate. documentsdelivered.com

Alternative methods often begin with a substituted thiophene. For example, 2-amino-3-ethoxycarbonyl-thiophenes can be condensed with reagents like aryl isothiocyanates to form thienylthiourea derivatives. researchgate.net These intermediates are then cyclized using alcoholic potassium hydroxide (B78521) to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. wikipedia.orgresearchgate.net Another pathway involves the reaction of aminothiophene derivatives with urea (B33335) or thiourea at high temperatures to afford thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs. cdnsciencepub.com

Table 3: Synthesis of Thienopyrimidine Derivatives

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine-5-carbaldehyde | Ethyl mercaptoacetate, Pyridine (B92270), Reflux | Ethyl 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate | documentsdelivered.com |

| 2-Amino-3-ethoxycarbonyl-thiophene | Aryl isothiocyanates, then alcoholic KOH | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | researchgate.net |

| 2-Amino-3-carboxyaminothiophene | Urea or Thiourea, Heat | Thieno[2,3-d]pyrimidine-2,4-dione or 2-thioxo analog | cdnsciencepub.com |

| 2-Amino-3-cyanothiophene | Formamide (B127407) | 4-Aminothieno[3,2-d]pyrimidine | cdnsciencepub.com |

Synthesis of Pyrrolopyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidines, which are structural analogs of purines, can also be achieved starting from functionalized pyrimidines. A key strategy mirrors that used for thienopyrimidines. The reaction of 2,4-diamino-6-chloropyrimidine-5-carbaldehyde with glycine (B1666218) or sarcosine (B1681465) (N-methylglycine) esters in the presence of triethylamine (B128534) affords the corresponding substituted pyrimidine intermediates. documentsdelivered.com Subsequent heating of these intermediates in an appropriate alcohol with a base like triethylamine induces cyclization to furnish the desired 2,4-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylate derivatives. documentsdelivered.com

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles. Their synthesis can be approached by constructing the pyridine ring onto a pre-existing pyrimidine core. A common precursor for this is 6-aminouracil or its derivatives. nih.gov For instance, the heteroannulation reaction of 6-aminouracil with an enaminone in acidic conditions yields the pyrido[2,3-d]pyrimidine skeleton. nih.gov

Syntheses leading to 2,4-diamino substituted systems often start from highly aminated pyrimidines. One strategy involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde, which directly yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.gov Another approach utilizes the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine with α,β-unsaturated ketones (chalcones) in glacial acetic acid. cdnsciencepub.com This reaction proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation to yield the final pyrido[2,3-d]pyrimidine product. cdnsciencepub.com

Table 4: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Pyrimidine Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |

| 6-Aminouracil | Enaminone, Acidic conditions | Pyrido[2,3-d]pyrimidine | nih.gov |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | α,β-Unsaturated ketone (Chalcone), Acetic acid | 7-Aryl-5-aryl-2-thioxo-pyrido[2,3-d]pyrimidin-4-one | cdnsciencepub.com |

| 2-Amino-4-chloro-5-cyanopyridine | Guanidine hydrochloride | 2,4-Diaminopyrido[2,3-d]pyrimidine |

Synthesis of Triazolo- and Purine (B94841) Derivatives from Diaminomercaptopyrimidine

The 2,4-diaminopyrimidine scaffold is a fundamental building block for the synthesis of purines and related triazolo-fused systems. The classical Traube purine synthesis, or variations thereof, is often employed. A key intermediate is a 4,5-diaminopyrimidine. For example, 2,4-diamino-6-hydroxypyrimidine can be nitrosated at the 5-position with sodium nitrite (B80452) in acetic acid. The resulting 5-nitroso derivative is then reduced, typically with sodium dithionite, to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663). This triaminopyrimidine can then be cyclized with reagents like formic acid or formamide to close the imidazole (B134444) ring, thus forming the purine system (in this case, guanine). A similar sequence starting from 2,4-diamino-6-mercaptopyrimidine would lead to 2-amino-6-mercaptopurine (thioguanine).

The synthesis of triazolo-fused systems can also start from appropriately functionalized pyrimidines. For instance, a 4-hydrazino-thienopyrimidine, derived from a 4-chloro analog, can be treated with nitrous acid to form a thieno[3,2-d] nih.govwikipedia.orgresearchgate.nettriazine ring. cdnsciencepub.com Another approach involves reacting a 3-amino-4-iminopyrimidine derivative with triethyl orthoformate to construct a wikipedia.orgcdnsciencepub.comresearchgate.nettriazolo[3,2-f]pyrimidine ring system. cdnsciencepub.com Furthermore, 2,6-diazidopurine derivatives can be synthesized and subsequently reacted with thiols, where the azide (B81097) group at C6 is selectively substituted, providing a route to 6-thio-substituted purines which can then undergo cycloaddition reactions to form triazolylpurines.

Table 5: Synthesis of Purine and Triazolo Derivatives

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | 1. NaNO₂/AcOH; 2. Na₂S₂O₈; 3. HCOOH | Guanine (2-Amino-6-hydroxypurine) | |

| 3-Amino-4-iminothieno[3,2-d]pyrimidine | Triethyl orthoformate, Reflux | Thieno[3,2-d] wikipedia.orgcdnsciencepub.comresearchgate.nettriazolo[3,2-f]pyrimidine | cdnsciencepub.com |

| 4-Chlorothieno[3,2-d]triazine | Hydrazine hydrate | 4-Hydrazinothieno[3,2-d]triazine | cdnsciencepub.com |

| 2,6-Diazidopurine | Thiols | 6-Alkyl/arylthio-2-azido-purine |

Optimization of Synthetic Pathways

The efficient synthesis of 2,4-diamino-6-mercaptopyrimidine analogs hinges on the careful optimization of each step in the synthetic sequence. A common and effective route involves a three-step process starting from readily available precursors. This pathway typically includes the synthesis of a hydroxypyrimidine intermediate, followed by chlorination, and finally, conversion to the desired mercaptopyrimidine.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters such as temperature, reaction time, solvent, and catalyst.

A widely adopted synthetic route commences with the condensation of ethyl cyanoacetate and guanidine to form 2,4-diamino-6-hydroxypyrimidine. orgsyn.orgnih.gov This foundational step can be optimized to achieve high yields. For instance, using sodium ethoxide as a base in anhydrous ethanol and heating the reaction mixture under reflux for two hours can produce the desired hydroxypyrimidine in yields of up to 82%. orgsyn.org A patent has also described a method using sodium methoxide (B1231860) in methanol, with the reaction heated to 60-70°C for over three hours, reportedly achieving a yield of 96.2% for 2,4-diamino-6-hydroxypyrimidine after adjusting the pH to 7 with acetic acid. mdpi.com

The subsequent chlorination of 2,4-diamino-6-hydroxypyrimidine is a critical step to introduce a leaving group for the subsequent thiolation. A common reagent for this transformation is phosphorus oxychloride (POCl₃). google.comenvironmentclearance.nic.inresearchgate.net One reported procedure involves stirring 2,4-diamino-6-hydroxypyrimidine in POCl₃ at 97°C for 17 hours. After quenching with ice water and hydrolysis at 90°C, 2,4-diamino-6-chloropyrimidine can be obtained in an impressive 85% yield. google.comlibretexts.org Another patent describes heating the suspension to reflux for 5 hours. researchgate.net

The final step is the conversion of the chloro- intermediate to the target mercapto- compound. This is typically achieved through nucleophilic substitution using a sulfur nucleophile. One common method involves the use of thiourea. jetir.orgijper.org The reaction of an alkyl halide with thiourea first forms an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the thiol. ijper.org For instance, the treatment of a chloro-pyrimidine with thiourea in a basic medium, such as 20% sodium hydroxide in ethanol, under microwave irradiation (400 W, 180°C) for 3-6 minutes has been reported to produce thiopyrimidine derivatives. nih.gov Another approach is the use of sodium hydrosulfide.

The formation of the sulfate salt of the final product can be achieved by treating a solution of the pyrimidine derivative with sulfuric acid. A general procedure involves dissolving the pyrimidine in water and adjusting the pH to between 0.2 and 0.5 with sulfuric acid, followed by cooling to precipitate the sulfate salt. google.com

Interactive Data Table: Optimization of Synthetic Steps for 2,4-Diamino-6-mercaptopyrimidine Analogs

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1. Hydroxypyrimidine Formation | Ethyl cyanoacetate, Guanidine | Sodium ethoxide, Ethanol, Reflux, 2h | 2,4-Diamino-6-hydroxypyrimidine | 80-82 |

| 1. Hydroxypyrimidine Formation | Ethyl cyanoacetate, Guanidine hydrochloride | Sodium methoxide, Methanol, 60-70°C, >3h | 2,4-Diamino-6-hydroxypyrimidine | 96.2 |

| 2. Chlorination | 2,4-Diamino-6-hydroxypyrimidine | POCl₃, 97°C, 17h | 2,4-Diamino-6-chloropyrimidine | 85 |

| 3. Thiolation (example) | Chloro-pyrimidine derivative | Thiourea, 20% NaOH, Ethanol, Microwave (400W, 180°C), 3-6 min | Thio-pyrimidine derivative | Not specified |

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. eurekaselect.com This includes the use of greener solvents, alternative energy sources like microwave irradiation, and the development of more atom-economical reactions.

The use of hazardous solvents is a major concern in traditional organic synthesis. Research has focused on finding more benign alternatives. For the synthesis of S-heterocyclic compounds, including thiopyrimidines, greener solvents such as water, ionic liquids, deep eutectic solvents, glycerol (B35011), and polyethylene (B3416737) glycol (PEG) have been explored. nih.gov For instance, microwave-assisted synthesis of asymmetric disulfides has been successfully carried out in water. nih.gov Cyrene, a bio-based solvent, has also emerged as a promising green alternative to polar aprotic solvents like DMF. nih.gov

Microwave-assisted synthesis has proven to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govuni-goettingen.de The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. jetir.orgeurekaselect.comyoutube.com For example, the microwave-assisted synthesis of dihydropyrimidines from an aromatic aldehyde, a β-keto ester, and urea or thiourea in ethanol with a few drops of concentrated hydrochloric acid has been reported. Another study demonstrated the synthesis of aminopyrimidine derivatives by condensing chalcones and guanidine under microwave irradiation, with yields ranging from 33-56%. jetir.org The use of microwave irradiation in the final thiolation step, as mentioned earlier, also represents a greener approach by significantly reducing the reaction time. nih.gov

The following table summarizes some green chemistry approaches that can be applied to the synthesis of 2,4-diamino-6-mercaptopyrimidine analogs.

Interactive Data Table: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Approach | Example Application | Potential Benefits |

| Safer Solvents | Use of water, ethanol, or PEG | Synthesis of S-heterocycles in water or PEG. nih.gov | Reduced toxicity and environmental impact. |

| Alternative Energy Source | Microwave irradiation | Microwave-assisted synthesis of thiopyrimidines from chloropyrimidines and thiourea. nih.gov | Shorter reaction times, higher yields, reduced side products. |

| Atom Economy | One-pot, multi-component reactions | Biginelli reaction for dihydropyrimidine (B8664642) synthesis. | Increased efficiency, reduced waste. |

Structural Elucidation and Advanced Characterization of 2,4 Diamino 6 Mercapto Pyrimidine Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure of 2,4-diamino-6-mercaptopyrimidine (B1586275) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Fourier-Transform Raman (FT-Raman), and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HMBC)

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For derivatives of 2,4-diamino-6-mercaptopyrimidine, ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of atoms within the molecule.

In the case of S-alkylated derivatives, such as 2-(heptylthio)pyrimidine-4,6-diamine, the ¹H NMR spectrum exhibits characteristic signals for the protons on the pyrimidine (B1678525) ring and the alkyl chain. mdpi.com The aromatic proton on the pyrimidine ring typically appears as a singlet, while the protons of the alkyl group show distinct multiplets corresponding to their specific positions relative to the sulfur atom. mdpi.com The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the pyrimidine ring carbons confirming the substitution pattern. mdpi.com The carbon attached to the sulfur atom (C-S) shows a characteristic chemical shift, which is a key indicator of S-alkylation. mdpi.com

HMBC experiments are particularly useful for establishing the exact site of alkylation. For instance, the observation of a correlation between the protons of the methylene (B1212753) group adjacent to the sulfur atom and the C2 carbon of the pyrimidine ring provides unequivocal evidence for S-alkylation. mdpi.com

Table 1: Representative NMR Data for an S-Alkylated 2,4-Diamino-6-mercaptopyrimidine Derivative (2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD) mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H5 | 5.26 (s) | - |

| C2 | - | 170.0 |

| C4, C6 | - | 163.8 |

| C5 | - | 79.2 |

| H-1' | 3.01 (t) | - |

| C-1' | - | 31.7 |

| H-2' to H-6' | 1.22-1.65 (m) | - |

| C-2' to C-6' | - | 22.4-29.9 |

| H-7' | 0.87 (t) | - |

| C-7' | - | 13.2 |

s = singlet, t = triplet, m = multiplet

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy, including IR and FT-Raman, provides valuable information about the functional groups present in a molecule. The spectra of 2,4-diamino-6-mercaptopyrimidine derivatives are characterized by distinct absorption bands corresponding to the vibrations of the pyrimidine ring and its substituents. sigmaaldrich.comnih.govrsc.org

The N-H stretching vibrations of the amino groups are typically observed in the high-frequency region of the IR spectrum. mdpi.com The C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of bands in the fingerprint region. The C-S stretching vibration is also a key diagnostic peak for these compounds. mdpi.com The analysis of the vibrational spectra of related molecules, such as 2-mercaptopyrimidine (B73435) and 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, has been aided by quantum chemical calculations to assign the fundamental frequencies. sigmaaldrich.comnih.gov

Table 2: Characteristic Vibrational Frequencies for 2,4-Diamino-6-mercaptopyrimidine Derivatives mdpi.com

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching (amino groups) | 3181-3470 |

| C-H stretching (aromatic) | ~3000-3100 |

| C=N stretching (pyrimidine ring) | ~1550-1650 |

| C=C stretching (pyrimidine ring) | ~1400-1500 |

| C-S stretching | 1076-1280 |

Mass Spectrometry (MS, HRMS, LC-MS) and Elemental Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. uni-marburg.denih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. mdpi.com

For S-alkylated derivatives of 2,4-diamino-6-mercaptopyrimidine, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. mdpi.com The accurate mass of this ion, as determined by HRMS, can be used to confirm the molecular formula of the synthesized compound. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and for purity assessment.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to empirically determine the molecular formula, which can then be confirmed by mass spectrometry.

Table 3: High-Resolution Mass Spectrometry Data for an S-Alkylated 2,4-Diamino-6-mercaptopyrimidine Derivative (2-(heptylthio)pyrimidine-4,6-diamine) mdpi.com

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₁H₂₀N₄S + H]⁺ | 241.1481 | 241.1500 |

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction Analysis of Pyrimidine Derivatives

Single-crystal X-ray diffraction studies on various 2,4-diaminopyrimidine (B92962) salts and derivatives have revealed their preferred crystal packing arrangements. mdpi.comnih.gov These studies provide precise data on the crystal system, space group, and unit cell dimensions. While the specific crystal structure of 2,4-diamino-6-mercapto-pyrimidine sulfate (B86663) is not detailed in the provided search results, analysis of related compounds offers valuable insights into the expected structural parameters. For instance, salts of 2,4-diaminopyrimidine often crystallize in common space groups such as P2₁/c or Pbca. researchgate.net

Table 4: Representative Crystallographic Data for a 2,4-Diaminopyrimidine Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.026(1) |

| b (Å) | 12.320(7) |

| c (Å) | 25.551(1) |

| V (ų) | 1582.5(7) |

| Z | 8 |

Data for 1,2-dihydro-2-imino-1-carboxymethylpyridine, a related heterocyclic structure.

Intermolecular Interactions and Crystal Packing (e.g., C-H···N, C-H···S, S···π)

The crystal packing of 2,4-diaminopyrimidine derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.comnih.govrsc.orgepa.gov The amino groups and the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively.

A common and robust supramolecular synthon observed in the crystal structures of 2,4-diaminopyrimidine derivatives is the R²₂(8) ring motif, formed through N-H···N hydrogen bonds between two pyrimidine molecules. mdpi.comnih.gov In the case of salts, such as the sulfate salt, strong N-H···O hydrogen bonds between the pyrimidinium cation and the sulfate anion are expected to be a key feature of the crystal packing, often forming similar R²₂(8) motifs. researchgate.net

Computational Chemistry Approaches to Structural Insights

Computational chemistry serves as a powerful tool for elucidating the structural and electronic properties of complex molecules, offering insights that complement and guide experimental findings. For derivatives of 2,4-Diamino-6-mercapto-pyrimidine, computational methods are instrumental in understanding molecular geometry, predicting vibrational spectra, and analyzing the delicate balance of tautomeric and conformational isomers.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of pyrimidine derivatives. nih.govmdpi.com By approximating the many-electron problem to one concerning the electron density, DFT allows for the accurate calculation of molecular geometries, electronic structures, and vibrational frequencies at a manageable computational cost. mdpi.com

Molecular Geometry Optimization: Theoretical geometry optimization of 2,4-diamino-6-mercaptopyrimidine (DAMP), the core of the sulfate compound, is typically performed using DFT methods such as the Becke 3-Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-31G* or 6-311++G**. nih.govnih.gov These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Studies on DAMP and related molecules show that the pyrimidine ring is essentially planar. ijfans.orgrsc.org Quantum chemical calculations have revealed that the DAMP molecule tends to adsorb onto surfaces in a parallel fashion, utilizing its S and N atoms as well as the pyrimidine ring, which suggests a largely planar stable geometry. rsc.org

Vibrational Analysis: Once the molecular geometry is optimized, the same DFT methods can be used to calculate harmonic vibrational frequencies. These theoretical frequencies are crucial for the assignment of experimental spectra obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govsigmaaldrich.com A normal coordinate analysis (NCA) based on the DFT force field allows for a detailed understanding of the vibrational modes. nih.gov

To improve the agreement between calculated and experimental frequencies, which can differ due to the harmonic approximation and basis set limitations, a technique known as scaled quantum mechanical (SQM) force field analysis is often employed. nih.govsigmaaldrich.com This involves scaling the calculated force constants to correct for systematic errors. The resulting simulated spectra often show excellent agreement with experimental data, enabling confident assignment of complex vibrational bands. nih.govresearchgate.net

Below is a table illustrating typical vibrational frequencies for key functional groups in a related diaminomercaptopyrimidine, as determined by experimental methods and assigned with the aid of DFT calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR) | Assignment |

|---|---|---|---|---|

| ν(N-H) | Amino (-NH₂) | 3565, 3379 | 3300, 3230 | Asymmetric & Symmetric Stretching |

| ν(S-H) | Thiol (-SH) | 2693 | 2577 | Stretching (in thiol tautomer) |

| δ(NH₂) | Amino (-NH₂) | 1645 | 1650 | Scissoring |

| ν(C=N) / ν(C=C) | Pyrimidine Ring | 1580-1450 | 1590-1470 | Ring Stretching |

| ν(C=S) | Thione (>C=S) | 1294 | 1290 | Stretching (in thione tautomer) |

Data adapted from theoretical studies on closely related diaminomercaptopyrimidine compounds. researchgate.net

Tautomeric Equilibrium Analysis (Thiol-Thione Isomerism)

Molecules like 2,4-diamino-6-mercaptopyrimidine can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The primary tautomerism for this compound is the thiol-thione equilibrium, involving the migration of the proton from the sulfur atom (thiol form) to a ring nitrogen atom (thione form). researchgate.netresearchgate.net Additionally, the presence of two amino groups introduces the possibility of amino-imino tautomerism.

Computational chemistry is essential for evaluating the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is energetically favored and therefore likely to be dominant in the gas phase. The inclusion of solvent models in the calculations can also predict how the equilibrium might shift in different media. researchgate.net

For many mercaptopyrimidines, theoretical studies have shown that the thione form is often more stable than the thiol form, particularly in the solid state or polar solvents. researchgate.netresearchgate.netsemanticscholar.org A comprehensive DFT study on the closely related 4,5-diamine-2,6-dimercaptopyrimidine revealed that the dithione tautomer was the most stable among nine possible forms. researchgate.netsemanticscholar.org This preference is attributed to the greater strength of the C=S and N-H bonds formed at the expense of C-S and S-H bonds.

Below is a data table summarizing the possible tautomers of a diaminomercaptopyrimidine and their computationally predicted relative stabilities.

| Tautomer Name | Description | Key Functional Groups | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|---|

| Dithione | Both groups are in thione form | -NH₂, >C=S, >N-H | 0.00 | Most Stable |

| Thiol-Thione | One thiol and one thione group | -NH₂, -SH, >C=S, >N-H | +15.5 | Intermediate |

| Dithiol | Both groups are in thiol form | -NH₂, -SH | +35.8 | Least Stable |

Data adapted from DFT calculations on 4,5-diamine-2,6-dimercaptopyrimidine. semanticscholar.org The relative energies indicate the stability compared to the most stable dithione form.

Conformer Analysis and Energetic Stability Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For 2,4-diamino-6-mercaptopyrimidine, the main sources of conformational variability are the rotations of the two amino (-NH₂) groups and the mercapto (-SH) group around their bonds to the pyrimidine ring.

For DAMP, quantum chemical calculations suggest that a planar or near-planar conformation is the most stable. rsc.org This planarity maximizes the conjugation between the lone pairs of the exocyclic nitrogen atoms and the π-system of the pyrimidine ring. The energetic barriers to rotation for the amino groups are typically low, indicating that multiple conformations may be accessible at room temperature.

The table below presents a simplified analysis of potential conformers based on the orientation of the substituent groups and their energetic stability.

| Conformer | Description of Substituent Orientations | Relative Energy (kJ/mol) | Key Features |

|---|---|---|---|

| Syn-Syn | Both amino groups and the mercapto group are oriented in a similar direction relative to the ring. | ~4-8 | Potential for steric hindrance. |

| Syn-Anti | One amino group is syn, the other is anti relative to the mercapto group. | 0.0 | Often the global minimum due to reduced steric clash and favorable dipole interactions. |

| Anti-Anti | Both amino groups are oriented anti to a reference point. | ~2-5 | Reduced steric hindrance. |

Relative energies are illustrative, based on general principles of substituent effects on aromatic rings. The 'Syn' and 'Anti' descriptors are relative to each other and the ring structure.

Coordination Chemistry of Mercaptopyrimidine Ligands

Ligand Properties of 2,4-Diamino-6-mercapto-pyrimidine

The coordination behavior of a ligand is fundamentally dictated by its intrinsic properties, such as the availability of electron-donating atoms and its structural flexibility, including the potential for tautomerism.

2,4-Diamino-6-mercaptopyrimidine (B1586275), also known as 4,6-diaminopyrimidine-2-thiol (B7759887), is a heterocyclic compound possessing multiple potential coordination sites. The primary electron donor atoms available for binding to metal centers are the exocyclic sulfur atom and the various nitrogen atoms, which include the two endocyclic (ring) nitrogens and the two exocyclic amino group nitrogens.

The molecule's structure, featuring amino and thiol functional groups, imparts a strong chelating ability. nih.gov The specific binding site utilized in complex formation can vary depending on factors such as the metal ion, reaction conditions, and the tautomeric form of the ligand present. Quantum chemical calculations have shown that the 2,4-diamino-6-mercaptopyrimidine molecule can adsorb onto metal surfaces through its sulfur and nitrogen atoms, as well as the pyrimidine (B1678525) ring itself. Studies on S-alkylation of the related 4,6-diamino-2-mercaptopyrimidine (B16073) confirm that the sulfur atom is a primary site for reaction, highlighting its significance as a potential donor atom in coordination complexes. sigmaaldrich.com

A critical feature of 2,4-diamino-6-mercaptopyrimidine is its ability to exist in different tautomeric forms, primarily the thione and thiol forms. chemicalbook.comsigmaaldrich.com This phenomenon is known as prototropy and involves the relocation of a hydrogen atom. acs.org

Thione form: 4,6-diamino-1H-pyrimidine-2-thione

Thiol form: 4,6-diaminopyrimidine-2-thiol

This tautomerism is not merely a theoretical concept but has profound implications for the ligand's coordination behavior, as the different forms present distinct sets of donor atoms to the metal center. koreascience.kr The thione form can offer a combination of N,S donors, while the thiol form primarily presents a sulfur donor.

Formation and Characterization of Metal Complexes

The versatile binding capabilities of 2,4-diamino-6-mercaptopyrimidine lead to the formation of metal complexes with varied coordination numbers and geometries. The ligand can act in a monodentate or polydentate fashion, and can function as either a chelating or a bridging unit.

A monodentate ligand binds to a central metal atom through a single donor atom, whereas a polydentate ligand binds through two or more donor sites. manchester.ac.uk 2,4-Diamino-6-mercaptopyrimidine has demonstrated the ability to function in both capacities.

A clear example of this dual behavior is found in a pentamethylcyclopentadienyl rhodium(III) complex, Cp*RhIII(PymS)2, where 'PymS' is the 2-mercaptopyrimidine (B73435) anion. X-ray characterization of this complex revealed two distinct coordination modes within the same molecule: one pyrimidine ligand binds to the rhodium center in a monodentate fashion solely through its sulfur atom (S-monodentate), while the second ligand acts as a bidentate chelate, binding through both a nitrogen and a sulfur atom.

Furthermore, studies of platinum(II) complexes with the similar ligand 4-amino-2-mercaptopyrimidine have shown that coordination can occur in a monodentate fashion via the exocyclic amino group. researchgate.net This indicates that selective coordination through a single nitrogen atom is also a viable binding mode.

When a polydentate ligand binds to a single central metal atom using two or more donor atoms, it forms a ring structure and is known as a chelating ligand. The N,S-bidentate coordination observed in the rhodium complex Cp*RhIII(PymS)2 is a definitive example of chelating behavior, forming a stable four-membered ring with the metal ion.

A ligand can also act as a bridge, linking two or more metal centers together. While direct structural evidence for 2,4-diamino-6-mercaptopyrimidine acting as a bridging ligand is not prevalent in the reviewed literature, related mercaptopyrimidine derivatives have been shown to form such structures. For example, dimeric platinum(III) complexes have been synthesized where ligands like 4-hydroxy-2-mercaptopyrimidine and 2-mercaptopyridine (B119420) act as bridging N,S donors, connecting two platinum centers that also share a metal-metal bond. researchgate.net This behavior suggests that bridging coordination is a strong possibility for 2,4-diamino-6-mercaptopyrimidine, leading to the formation of polynuclear complexes.

The interaction of 2,4-diamino-6-mercaptopyrimidine with various transition metals leads to the formation of stable complexes. Detailed research findings are most available for platinum, while information on the other specified metals with this exact ligand is less common.

Platinum Complexes Research on the reaction of K2[PtCl4] with mercaptopyrimidine derivatives provides significant insight. A monomeric platinum(II) complex, cis-[Pt(HL)2Cl2]·2H2O, was synthesized using 4-amino-2-mercaptopyrimidine (HL), a ligand structurally very similar to 2,4-diamino-6-mercaptopyrimidine. researchgate.net In this complex, each ligand is coordinated to the platinum(II) ion as a monodentate donor specifically through the nitrogen atom of the exocyclic amino group. researchgate.net Spectroscopic studies of platinum complexes with other mercapto-N-heterocycles, such as 6-mercaptopurine (B1684380) riboside, have shown that coordination can occur via both the sulfur atom and a ring nitrogen atom, resulting in an N,S-chelate. ias.ac.in

| Complex Formula | Ligand | Coordination Mode | Donor Atoms | Source |

|---|---|---|---|---|

| cis-[Pt(HL)2Cl2]·2H2O | 4-Amino-2-mercaptopyrimidine | Monodentate | Exocyclic Amino Nitrogen | researchgate.net |

Chromium, Molybdenum, and Tungsten Complexes While the coordination chemistry of chromium, molybdenum, and tungsten with various nitrogen and sulfur-containing ligands is extensive, detailed studies characterizing complexes formed specifically with 2,4-diamino-6-mercaptopyrimidine are not readily available in the surveyed literature. researchgate.netnih.govrsc.orgnih.govnih.gov However, research on closely related ligands demonstrates the affinity of these metals for mercaptopyrimidine-type structures. For instance, molybdenum and tungsten have been shown to form dinuclear and mononuclear complexes with 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione and 6-amino-4-hydroxy-2-mercaptopyrimidine. researchgate.netresearchgate.net In these cases, the ligands behave as bidentate chelates, but the presence of the hydroxyl group plays a key role in the coordination, differentiating them from the title compound. researchgate.netresearchgate.net

Organotin Complexes The field of organotin chemistry features a vast number of complexes with various organic ligands, often exhibiting interesting structural and biological properties. bsmiab.orgnih.govresearchgate.net However, specific research detailing the synthesis and full characterization of organotin(IV) complexes with 2,4-diamino-6-mercaptopyrimidine as the ligand was not found in the examined reports. Studies have been conducted on diorganotin(IV) complexes with the related ligand 4-amino-6-hydroxy-2-mercaptopyrimidine, where bonding sites were investigated using FTIR and NMR spectroscopy.

Applications of Mercaptopyrimidine Metal Complexes

The metal complexes of mercaptopyrimidine derivatives have emerged as versatile catalysts in a variety of organic transformations. The presence of multiple donor atoms (nitrogen and sulfur) in the pyrimidine ring allows for the formation of stable and catalytically active metal centers. These complexes leverage the unique electronic and steric properties conferred by the mercaptopyrimidine ligand to facilitate reactions with high efficiency and selectivity.

Research has demonstrated that the coordination of transition metals to ligands containing pyrimidine moieties can lead to potent catalysts for fundamental organic reactions. mdpi.comnsf.govmdpi.com The catalytic prowess of these complexes is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand framework, in this case, the 2,4-diamino-6-mercaptopyrimidine scaffold, plays a crucial role in tuning the reactivity of the metal ion.

One significant area of application is in condensation reactions. For instance, copper(II) complexes with Schiff-base ligands, which share structural similarities with functionalized pyrimidines, have shown remarkable catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com These reactions, often carried out under mild conditions such as ultrasonication, can achieve high yields of over 90%, outperforming traditional catalysts. mdpi.com Similarly, copper, cobalt, nickel, and manganese complexes have been successfully employed as catalysts in the Henry reaction, a classic carbon-carbon bond-forming reaction, achieving good catalytic effects with conversions between 69% and 87%. ias.ac.in

The field of asymmetric catalysis has also benefited from metal complexes with related chiral ligands. nih.govmdpi.com Chiral salen transition metal complexes, for example, are effective catalysts in a range of asymmetric transformations. nih.gov While not directly involving mercaptopyrimidines, these studies highlight the principle that carefully designed ligand scaffolds around a metal center can induce stereoselectivity, an area of potential for chiral mercaptopyrimidine complexes. The development of such catalysts is a key goal in modern organic synthesis, aiming for the creation of enantiomerically pure compounds. mdpi.com

Furthermore, the application of organometallic complexes in catalysis extends to hydroelementation reactions, such as hydrosilylation, hydroamination, and hydroalkoxylation. mdpi.com Lanthanide and actinide complexes, for instance, have proven to be exceptionally active in these atom-efficient transformations. nsf.govmdpi.com The design of mercaptopyrimidine complexes with these metals could open new avenues for catalytic applications, given the tunable nature of the ligand environment.

Table 1: Examples of Catalytic Activity of Related Metal Complexes in Organic Transformations

| Catalyst/Complex Type | Reaction Type | Substrates | Product Type | Yield/Efficiency | Reference |

| Cu(II) Schiff-Base Complex | Claisen-Schmidt Condensation | Various aldehydes and acetophenone | Chalcone derivatives | >90% | mdpi.com |

| Cu(II), Co(II), Ni(II), Mn(II) Carboximidate Complexes | Henry Reaction | Nitromethane and benzaldehyde | Nitroalkanol | 69-87% conversion | ias.ac.in |

| Chiral Cu(II) Salen Complex | Asymmetric Cα-alkylation | Schiff bases of D,L-alanine ester | α-Alkyl α-amino acids | Up to 98% ee | nih.gov |

| Cp*₂ThMe₂ | Hydrosilylation | Terminal alkynes and PhSiH₃ | Vinylsilanes | High chemo- and regio-selectivity | mdpi.com |

| Ln[N(TMS)₂]₃ | C-H Activation/Aminomethylation | Functionalized pyridines and imines | Aminomethylated pyridines | 35-94% | nsf.gov |

The intersection of inorganic chemistry and biology, known as bioinorganic chemistry, investigates the role of metals in biological systems. aau.dkarchive.org Metal complexes of mercaptopyrimidine and its derivatives are of significant interest in this field, particularly for their potential therapeutic applications. nih.gov The biological activity of these compounds is often enhanced upon chelation with a metal ion compared to the free ligand. nih.govjpionline.org

Anticancer Activity

A primary focus of research has been the development of novel anticancer agents based on metal complexes, spurred by the success of platinum-based drugs like cisplatin. nih.govuni-wuerzburg.de Mercaptopyrimidine derivatives have been explored as ligands for various metals, including palladium(II), platinum(II), gold(III), zinc(II), and rhodium(III), to create compounds with potent cytotoxic activity against cancer cell lines. mdpi.comresearchgate.net

For example, palladium(II) and silver(I) complexes incorporating 4,6-diamino-5-hydroxy-2-mercaptopyrimidine have demonstrated significant anticancer activity against Ehrlich ascites tumor cells. researchgate.net Similarly, metal complexes of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine with zinc(II), palladium(II), rhodium(III), and platinum(II) have shown anticancer properties. researchgate.net Studies on related thiouracil derivatives complexed with Cu(II), Pd(II), and Au(III) revealed that the metal complexes exhibited a much stronger inhibitory effect on the proliferation of human cervical carcinoma cells compared to the uncomplexed ligands. mdpi.com Notably, the palladium(II) complex of 6-propyl-2-thiouracil was found to be 149 times more active than the ligand itself. mdpi.com The mechanism of action for many of these complexes is thought to involve interaction with DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells. mdpi.com

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. uni-wuerzburg.demdpi.com Metal complexes of mercaptopyrimidines have shown promise in this area. The chelation of the ligand to a metal center can increase its lipophilicity, facilitating its transport across microbial cell membranes and enhancing its biological activity. nih.gov

Complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and screened for their antibacterial properties. researchgate.net These studies revealed that the metal complexes were often more active than the free ligand, showing activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. researchgate.net In another study, metal complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine were tested against bacteria and fungi, demonstrating the broad potential of this class of compounds. nih.govscispace.com The coordination of the mercaptopyrimidine ligand can occur through different donor atoms, influencing the biological profile of the resulting complex. researchgate.netnih.gov

The diverse biological activities of mercaptopyrimidine derivatives, including their use as antitumor and antithyroid agents, underscore the importance of these scaffolds in medicinal chemistry. nih.govmdpi.com The synthesis of new metal complexes with ligands like 2,4-diamino-6-mercaptopyrimidine continues to be an active area of research, aiming to develop more effective and selective therapeutic agents. preprints.orgsemanticscholar.org

Table 2: Selected Bioinorganic and Medicinal Applications of Mercaptopyrimidine Metal Complexes

| Complex/Ligand Derivative | Metal Ion(s) | Application/Activity | Target Organism/Cell Line | Key Finding | Reference |

| 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine | Pd(II), Ag(I) | Anticancer | Ehrlich ascites tumor cells (EACs) | Complexes display significant anticancer activity. | researchgate.net |

| 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine | Zn(II), Pd(II), Pt(II), Rh(III) | Anticancer | Various tumor cell lines | Complexes exhibited powerful cytotoxicity. | researchgate.net |

| 6-Propyl-2-thiouracil | Pd(II) | Anticancer | HeLa (human cervical carcinoma) | Pd(II) complex was over 149-fold more cytotoxic than the free ligand. | mdpi.com |

| 4-Amino-6-hydroxy-2-mercaptopyrimidine | Mn(II), Cu(II), Zn(II) | Antibacterial | B. cereus, S. aureus, P. mirabilis | Metal complexes showed enhanced activity compared to the ligand. | researchgate.net |

| 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine | Mo(V), W(V), Rh(III), Pd(II) | Antimicrobial | E. coli, S. aureus, C. albicans, A. fumigatus | The free ligand and its metal complexes exhibit antimicrobial activity. | nih.govscispace.com |

| 4-Amino-6-hydroxy-2-mercapto pyrimidine | Zn(II), Cd(II), Hg(II) | Metal Chelation | Toxic and essential metal ions | Ligand shows strong affinity for heavy metal ions like mercury. | researchgate.net |

Biological Activities and Medicinal Chemistry of 2,4 Diamino 6 Mercapto Pyrimidine Derivatives

Anticancer and Antitumor Activities

The scaffold of 2,4-diaminopyrimidine (B92962) is a significant structure in the development of anticancer therapeutic agents. Its derivatives have been the subject of extensive research due to their potential to inhibit cancer cell growth through various biological pathways.

Derivatives of 2,4-diaminopyrimidine have demonstrated significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth of tumors in prostate cancer (PC3), liver cancer (HepG-2), colorectal cancer (HCT-116, SW480), breast cancer (MCF-7), lung cancer (A-549), and various leukemia cell lines. rsc.org

For instance, two series of novel 2,4-diaminopyrimidine derivatives, one possessing a triazolopiperazine scaffold and the other a 1,4,8-triazaspiro[4.5]decan-3-one scaffold, were synthesized and evaluated for their anticancer activities. Several of these compounds showed moderate to excellent potency against four tested cancer cell lines: A549 (lung), HCT-116 (colorectal), PC-3 (prostate), and MCF-7 (breast). rsc.org The most promising of these compounds, designated 9k and 13f , exhibited potent antitumor activities with low IC₅₀ values, indicating high efficacy. rsc.org

Interactive Table: Cytotoxicity of 2,4-Diaminopyrimidine Derivatives (9k and 13f) on Various Cancer Cell Lines

| Compound | A549 (μM) | HCT-116 (μM) | PC-3 (μM) | MCF-7 (μM) |

|---|---|---|---|---|

| 9k | 2.14 | 3.59 | 5.52 | 3.69 |

| 13f | 1.98 | 2.78 | 4.27 | 4.01 |

Data sourced from a study on novel 2,4-diaminopyrimidine derivatives. rsc.org

Furthermore, other studies have highlighted the efficacy of related pyrimidine (B1678525) derivatives. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 cells. mdpi.com The broad-spectrum activity of these compounds underscores their potential as a foundational structure for the development of new anticancer drugs. The general structure of pyrimidines is recognized as an essential building block in chemotherapeutics, and their inhibition of cellular processes can lead to cell death. nih.gov

The anticancer effects of 2,4-diamino-6-mercapto-pyrimidine derivatives are attributed to several distinct mechanisms of action at the cellular and molecular level. These include the inhibition of critical enzymes, interruption of the cell cycle, induction of programmed cell death (apoptosis), and interference with DNA synthesis.

A primary mechanism by which these pyrimidine derivatives exert their anticancer effects is through the inhibition of key enzymes essential for cancer cell survival and proliferation.

Kinase Inhibition: Many 2,4-diaminopyrimidine derivatives are designed as kinase inhibitors. nih.govacs.org Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell signaling, growth, and differentiation. Unregulated kinase activity is a hallmark of many cancers. Derivatives of this class have been developed to target various kinases, including Janus kinases (JAKs), which are involved in immune cell function, proliferation, and apoptosis. nih.gov Specifically, certain pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors. nih.gov Other research has focused on their role as inhibitors of Aurora kinases, which are key regulators of mitosis. acs.org The 2,4-diaminopyrimidine moiety is a core fragment in the design of numerous kinase inhibitors, including those targeting ALK and EGFR. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Another critical target is dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. nih.govmdpi.com By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a cofactor necessary for the synthesis of DNA precursors, thereby halting cell proliferation. mdpi.com Non-classical DHFR inhibitors often feature the 2,4-diaminopyrimidine core structure. mdpi.com A notable example, BW301U (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine), is a potent, lipid-soluble inhibitor of mammalian DHFR with significant antitumor activity. nih.govacs.orgacs.org

Interference with the cell cycle is another significant antitumor strategy of 2,4-diaminopyrimidine derivatives. These compounds can halt the progression of cancer cells through specific phases of the cell cycle, preventing their division and leading to cell death.

Several studies have demonstrated that these derivatives can induce cell cycle arrest, most commonly at the G2/M phase. rsc.org For example, the promising compound 9k was found to prolong the cell cycle distribution in A549 lung cancer cells, causing a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. Other pyrimidine derivatives have also been shown to cause cell cycle arrest in the G2/M phase in colorectal and breast cancer cells, particularly in cells with a compromised p53 gene. acs.org

Inducing apoptosis, or programmed cell death, is a key goal of cancer therapy. 2,4-Diaminopyrimidine derivatives have been shown to be effective inducers of apoptosis in cancer cells.

The apoptotic process can be triggered through various cellular signals. One of the critical events in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential (ΔΨm). nih.govresearchgate.netnih.govresearchgate.net A decrease in ΔΨm is often considered an early marker of apoptosis. nih.govresearchgate.net Research on novel 2,4-diaminopyrimidine derivatives demonstrated that their anticancer mechanism involves inducing a significant decrease in the mitochondrial membrane potential, which subsequently leads to the apoptosis of cancer cells. rsc.org For instance, compound 9k was shown to induce a substantial loss of mitochondrial membrane potential in A549 cells, confirming that its cytotoxic effects are mediated through the mitochondrial apoptosis pathway. rsc.org This disruption of mitochondrial function is a crucial step that activates downstream caspases and other factors that execute cell death.

Given their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil) found in nucleic acids, 2,4-diamino-6-mercapto-pyrimidine derivatives can interfere with DNA and RNA synthesis. nih.govrsc.org